

In-Depth Technical Guide: 6-Acetylaminochroman-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Acetylaminochroman-4-one

Cat. No.: B562727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 6-Acetylaminochroman-4-one, a heterocyclic organic compound. It details the confirmed chemical identifiers, including the CAS number and IUPAC name. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this document presents a generalized experimental workflow for the synthesis and preliminary biological evaluation of such a chromanone derivative, based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of 6-Acetylaminochroman-4-one in medicinal chemistry and drug discovery.

Chemical Identification

The compound referred to as 6-Acetylaminochroman-4-one is chemically identified as follows:

Identifier	Value
IUPAC Name	N-(4-oxochroman-6-yl)acetamide[1]
CAS Number	103646-29-3[1]
Synonyms	6-Acetamido-4-chromanone, 6-ACETYLAMINOCHROMAN-4-ONE[1]
Molecular Formula	C11H11NO3

Generalized Experimental Protocols

While specific experimental data for N-(4-oxochroman-6-yl)acetamide is limited in publicly accessible literature, the following sections outline a standard hypothetical workflow for the synthesis and initial biological screening of a novel chromanone derivative.

Synthesis of N-(4-oxochroman-6-yl)acetamide

A plausible synthetic route to N-(4-oxochroman-6-yl)acetamide would involve the acetylation of the corresponding aminobenzopyranone. This method is a common and effective way to introduce an acetylamino group onto an aromatic ring.

Materials:

- 6-aminochroman-4-one
- Acetic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (DCM) or other appropriate solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Dissolve 6-aminochroman-4-one in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(4-oxochroman-6-yl)acetamide.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Preliminary Biological Evaluation: In Vitro Cytotoxicity Assay

Based on studies of similar chromanone derivatives, a primary biological evaluation could involve assessing the compound's cytotoxic effects against a panel of human cancer cell lines.

Materials:

- N-(4-oxochroman-6-yl)acetamide
- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Normal human cell line (e.g., fibroblasts) for counter-screening
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well microplates
- Multi-channel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed the selected cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.
- **Compound Treatment:** Prepare a stock solution of N-(4-oxochroman-6-yl)acetamide in DMSO. On the day of treatment, prepare serial dilutions of the compound in a complete cell culture medium.
- **Remove the old medium from the cell plates and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).**
- **Incubation:** Incubate the plates for 48-72 hours.

- **Viability Assay:** After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Data Acquisition:** Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Quantitative Data

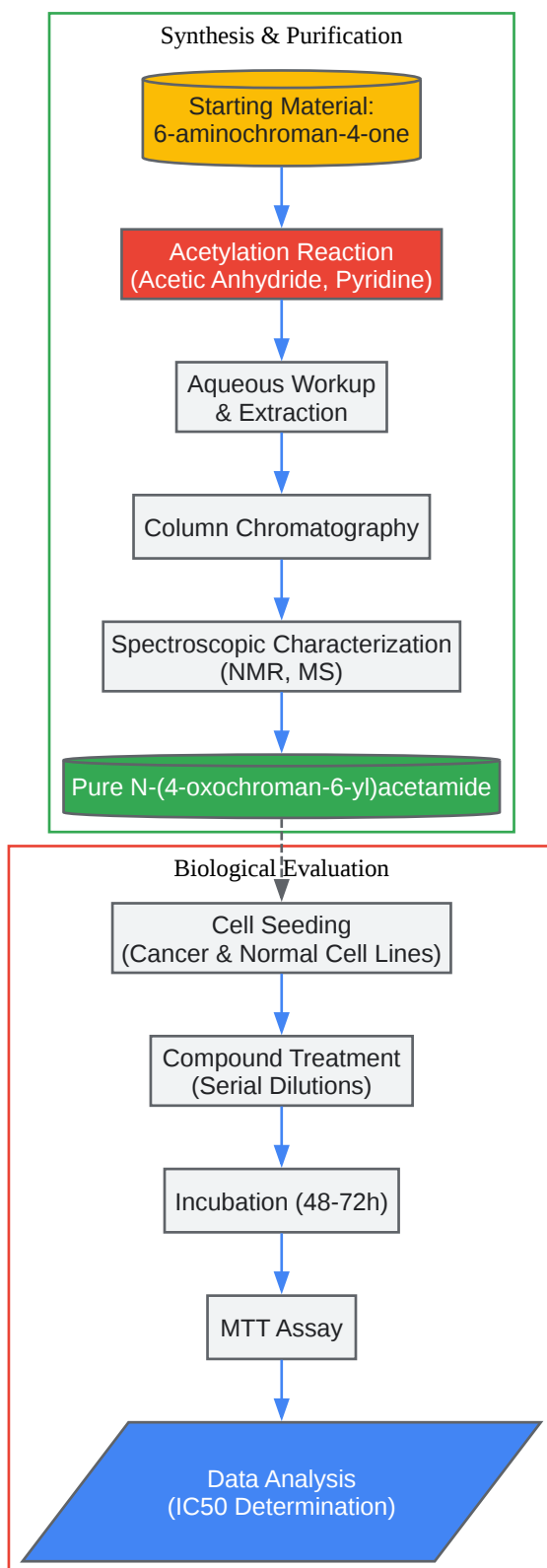
The following table represents a hypothetical outcome of the in vitro cytotoxicity assay described above for N-(4-oxochroman-6-yl)acetamide. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Cell Line	Compound	IC ₅₀ (μM)
MCF-7 (Breast Cancer)	N-(4-oxochroman-6-yl)acetamide	25.4
A549 (Lung Cancer)	N-(4-oxochroman-6-yl)acetamide	42.1
HCT116 (Colon Cancer)	N-(4-oxochroman-6-yl)acetamide	33.8
Normal Fibroblasts	N-(4-oxochroman-6-yl)acetamide	> 100

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the synthesis and preliminary biological screening of N-(4-oxochroman-6-yl)acetamide.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and in vitro screening of N-(4-oxochroman-6-yl)acetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. do.labnovo.com [do.labnovo.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Acetylaminochroman-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562727#6-acetylaminochroman-4-one-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

